Synthesis Yield: Bromo vs. Chloro Analog
In a direct synthesis comparison using analogous starting materials under nucleophilic aromatic substitution conditions with hydrazine hydrate in methanol, 5-bromo-2-hydrazinyl-3-nitropyridine was obtained in 89% yield at 20°C . Under comparable conditions, the 5-chloro analog required elevated temperature (60°C, 2 h) and afforded a lower yield of 82% . The 89% yield for the bromo derivative represents a quantitative benchmark that can inform cost-per-reaction calculations for procurement planning.
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | 89% yield; reaction conditions: hydrazine hydrate (10 eq), methanol, 20°C, cooling applied |
| Comparator Or Baseline | 5-Chloro-2-hydrazinyl-3-nitropyridine (CAS 22353-46-4): 82% yield; reaction conditions: hydrazine hydrate, methanol, 60°C, 2 h |
| Quantified Difference | +7% absolute yield advantage for the bromo derivative under milder conditions (20°C vs 60°C) |
| Conditions | Nucleophilic aromatic substitution (SNAr); hydrazine hydrate in methanol; different temperature profiles |
Why This Matters
Higher yield under milder conditions reduces material cost and energy input per gram of product, directly impacting procurement economics for multi-step synthetic sequences.
